chemical structure of 4-(2-bromoethyl)-1,4-oxazepane HCl
chemical structure of 4-(2-bromoethyl)-1,4-oxazepane HCl
Structural Dynamics, Synthetic Pathways, and Utility in Medicinal Chemistry
Introduction & Structural Analysis[1][2]
4-(2-bromoethyl)-1,4-oxazepane hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). It combines a conformationally flexible 1,4-oxazepane core—a seven-membered ring containing oxygen and nitrogen—with a reactive 2-bromoethyl side chain.
Structurally, this compound belongs to the class of
Key Structural Features[2][3][4][5]
-
Core Scaffold: 1,4-Oxazepane (7-membered ring). The ring adopts a twist-chair conformation, offering different vector projections for substituents compared to the rigid chair of morpholine.
-
Reactive Moiety: The
-(2-bromoethyl) tail. In the presence of base, this group cyclizes to form a highly reactive aziridinium ion . -
Salt Form: The hydrochloride (HCl) salt is the requisite storage form. The free base is kinetically unstable, prone to rapid self-polymerization via intermolecular alkylation.
Physicochemical Properties[2][5][6][7]
The following data summarizes the chemical identity and physical characteristics of the compound. Note: As a specialized intermediate, specific melting points may vary by crystalline polymorph and purity.
| Property | Data |
| IUPAC Name | 4-(2-bromoethyl)-1,4-oxazepane hydrochloride |
| Molecular Formula | |
| Molecular Weight | 244.56 g/mol (Salt); 208.10 g/mol (Free Base) |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane, ether). |
| Stability | Hygroscopic. Stable as solid HCl salt at -20°C. Free base degrades rapidly at RT. |
| Reactivity Class | Alkylating agent (electrophile).[1][2] |
Synthetic Pathways[2][4][8][9][10]
The synthesis of 4-(2-bromoethyl)-1,4-oxazepane HCl is most reliably achieved through a two-step sequence starting from the parent 1,4-oxazepane. Direct alkylation with 1,2-dibromoethane is discouraged due to the formation of bis-alkylated dimers (1,2-bis(1,4-oxazepan-4-yl)ethane).
Protocol Design: The Hydroxyethyl Route
This route maximizes yield and purity by avoiding competitive dimerization.
-
Step 1: Hydroxyethylation. Reaction of 1,4-oxazepane with 2-bromoethanol or ethylene oxide to form the alcohol intermediate.
-
Step 2: Halogenation. Conversion of the hydroxyl group to a bromide using Thionyl Bromide (
) or concentrated HBr, followed by salt formation.
Visualization: Synthetic Workflow
Figure 1: Optimized synthetic route via the hydroxyethyl intermediate to prevent dimerization.
Reactivity & Mechanism: The Aziridinium Ion[4][8][11]
Understanding the mechanism is critical for using this compound effectively. The 2-bromoethyl group is not a simple alkyl halide; it reacts via neighbouring group participation (NGP) .
The Mechanism
When the free base is generated (in situ), the nitrogen lone pair attacks the
-
Why this matters: Nucleophiles (amines, thiols, phenoxides) do not attack the carbon bearing the bromine directly (
). Instead, they attack the strained aziridinium ring, which opens to form the ethyl-linked product. This ensures high reactivity even with weak nucleophiles.
Visualization: Aziridinium Activation
Figure 2: The aziridinium ion mediates the coupling reaction, acting as the true electrophile.
Experimental Protocols
Handling & Safety
-
Hazard: Nitrogen mustards are potential vesicants and DNA alkylating agents. Handle in a fume hood with double nitrile gloves.
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (nucleophilic sulfur deactivates the alkylating agent).
Synthesis of the HCl Salt (Step-by-Step)
This protocol assumes the intermediate N-(2-hydroxyethyl)-1,4-oxazepane has been isolated.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
). -
Dissolution: Dissolve 10.0 mmol of N-(2-hydroxyethyl)-1,4-oxazepane in 50 mL of anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Bromination: Dropwise add 11.0 mmol of Thionyl Bromide (
) dissolved in DCM.-
Note:
is preferred over for easier workup.
-
-
Reaction: Allow to warm to Room Temperature (RT) and reflux for 2 hours. Monitor by TLC (the bromide is less polar than the alcohol).
-
Salt Formation: Cool the mixture to 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation is complete.
-
Isolation: Filter the white solid under
(hygroscopic!). Wash with cold ether. -
Storage: Store in a desiccator at -20°C.
Applications in Drug Discovery[3][10][12][13][14]
The 1,4-oxazepane moiety is increasingly used to expand the chemical space beyond morpholine and piperazine.
-
Dopamine D4 Receptor Ligands: Research indicates that replacing a morpholine ring with 1,4-oxazepane in antipsychotic scaffolds can improve selectivity for the D4 receptor over D2, potentially reducing extrapyramidal side effects [1].[3]
-
Spirocyclic Library Construction: The compound serves as a precursor for spiroacetal scaffolds.[4][5] By reacting the bromoethyl arm with cyclic ketones or enol ethers, researchers can generate 3D-rich spirocyclic architectures favored in modern fragment-based drug design [2].
-
Linker Chemistry: The ethyl chain acts as a short, flexible linker (spacer) to attach the oxazepane "head group" to lipophilic domains (e.g., aryl groups) in GPCR ligands.
References
-
BenchChem. (2025).[6][7] 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Retrieved from
-
Journal of Organic Chemistry. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. ACS Publications. Retrieved from [Link]
-
PubChem. (2025).[8] Compound Summary: 1,4-Oxazepane.[3][9][4][7][5][10] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 10. 1215074-47-7 | 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine - Moldb [moldb.com]
